molecular formula C9H18N2O2 B1426862 Methyl 3-(1-aminoethyl)piperidine-1-carboxylate CAS No. 1341597-07-6

Methyl 3-(1-aminoethyl)piperidine-1-carboxylate

Cat. No. B1426862
M. Wt: 186.25 g/mol
InChI Key: CXNJKIHUDPWFJO-UHFFFAOYSA-N
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Description

“Methyl 3-(1-aminoethyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 1341597-07-6 . It has a molecular weight of 186.25 and its IUPAC name is methyl 3- (1-aminoethyl)-1-piperidinecarboxylate . The compound is in liquid form .


Synthesis Analysis

The synthesis of piperazine derivatives, which are structurally similar to “Methyl 3-(1-aminoethyl)piperidine-1-carboxylate”, has been a subject of research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

“Methyl 3-(1-aminoethyl)piperidine-1-carboxylate” contains a total of 31 bonds; 13 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 six-membered ring, 1 (thio-) carbamate (aliphatic) and 1 primary amine (aliphatic) .


Physical And Chemical Properties Analysis

“Methyl 3-(1-aminoethyl)piperidine-1-carboxylate” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Methyl 3-(1-aminoethyl)piperidine-1-carboxylate has been involved in the synthesis and characterization of novel compounds. For example, Matulevičiūtė et al. (2021) developed a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as novel heterocyclic amino acids, using related piperidine carboxylic acids as starting materials. These compounds serve as building blocks in the synthesis of chiral and achiral compounds (Matulevičiūtė et al., 2021).

Development of Inhibitors for Medical Applications

In the field of medical research, derivatives of methyl 3-(1-aminoethyl)piperidine-1-carboxylate have been explored for their potential as inhibitors in cancer treatment. For example, the Aurora kinase inhibitor, which includes a methyl piperidine carboxylate derivative, inhibits Aurora A and may be useful in cancer therapy (ロバート ヘンリー,ジェームズ, 2006).

Exploration in Organic Chemistry

The compound has been employed in various organic synthesis methodologies. Takahata et al. (2002) used a methyl piperidine carboxylate derivative as a chiral building block in the synthesis of piperidine-related alkaloids (Takahata et al., 2002). Similarly, Salgado et al. (2019) described the asymmetric synthesis of polysubstituted piperidines, starting from methyl piperidine carboxylate derivatives (Salgado et al., 2019).

Applications in Heterocyclic Chemistry

The compound's derivatives have been used in the synthesis of heterocyclic compounds with potential biological activities. For instance, Krauze et al. (2005) synthesized methyl 4,6-diaryl-2(3H)-thioxo-1,4-dihydropyridine-3-carboxylates using a process involving methyl piperidine (Krauze et al., 2005).

Safety And Hazards

“Methyl 3-(1-aminoethyl)piperidine-1-carboxylate” is classified as a dangerous substance. It has hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

methyl 3-(1-aminoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-7(10)8-4-3-5-11(6-8)9(12)13-2/h7-8H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNJKIHUDPWFJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(1-aminoethyl)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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